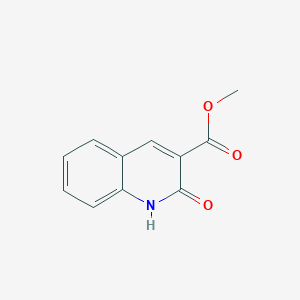

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPRBJSNMKCUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994717 | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-17-7 | |

| Record name | 73776-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis is a subject of significant interest for researchers in drug development. This guide provides a comprehensive overview of the principal synthetic strategies for this molecule, designed for chemists and drug development professionals. We delve into the mechanistic underpinnings of classical methods, such as the Gould-Jacobs reaction, and explore modern, metal-catalyzed approaches. Each section offers field-proven insights into experimental choices, detailed protocols, and a comparative analysis to guide laboratory practice.

Introduction: The Significance of the 2-Quinolone Scaffold

The quinolin-2(1H)-one, or 2-quinolone, core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antibacterial, anticancer, antiviral, and antimalarial activities.[2][3] The ester functionality at the C-3 position, specifically the this compound, serves as a versatile synthetic handle for further molecular elaboration, making its efficient synthesis a critical first step in the development of novel therapeutics. This guide will focus on the most reliable and significant methods for constructing this key intermediate.

Core Synthetic Strategies

The synthesis of the 2-quinolone ring system can be broadly approached through several strategic disconnections. The most common and robust methods involve the cyclization of suitably substituted aniline precursors.

Method 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic, powerful method for constructing the 4-hydroxy-2-quinolone scaffold, which is the direct precursor to the target molecule via tautomerization.[4] The strategy involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[4]

Mechanistic Rationale: The reaction proceeds in a well-defined, multi-step sequence.[4]

-

Nucleophilic Substitution: The process begins with the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl (anilinomethylene)malonate.

-

Thermal Electrocyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[4] This high activation energy is often supplied by heating in a high-boiling solvent like diphenyl ether or, more efficiently in modern labs, via microwave irradiation.

-

Tautomerization & Saponification/Esterification: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4] While the Gould-Jacobs reaction traditionally leads to the 4-hydroxyquinoline, variations in the workup can isolate the desired 4-oxo tautomer. Direct synthesis of the methyl ester is achieved by using dimethyl methoxymethylenemalonate or by transesterification.

Caption: Generalized pathway for the Gould-Jacobs synthesis.

Method 2: Intramolecular Friedel-Crafts-type Cyclization

This strategy involves the acid-catalyzed intramolecular cyclization of pre-formed N-aryl enamines or amides. A common approach is the cyclization of N-aryl cinnamides, often promoted by strong acids like polyphosphoric acid (PPA) or triflic anhydride.[5][6]

Mechanistic Rationale: The core of this method is an electrophilic aromatic substitution reaction.

-

Activation: The Brønsted or Lewis acid catalyst protonates or coordinates to the carbonyl oxygen of the ester or amide group, activating it for intramolecular attack.[6]

-

Cyclization: The electron-rich aniline ring attacks the activated carbonyl carbon in a Friedel-Crafts-type reaction, forming a new six-membered ring.[6]

-

Dehydration/Rearomatization: Subsequent elimination of a water molecule leads to the formation of the quinolone ring system. The choice of catalyst is critical; PPA is effective but can be difficult to work with, while modern reagents like triflic anhydride offer milder conditions.[5]

Method 3: Reductive Cyclization of Nitro Precursors

A powerful and versatile method involves the reductive cyclization of an ortho-nitro substituted precursor. For instance, o-nitrobenzaldehyde can be reacted with an active methylene compound like methyl 3,3-diethoxypropionate in the presence of a reducing agent.[7]

Mechanistic Rationale: This reaction elegantly combines reduction and cyclization into a single pot.

-

Reduction: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with SnCl₂·2H₂O being a classic and inexpensive choice.[7] In situ generated nickel boride has also been shown to be a mild and effective promoter.[8]

-

Condensation & Cyclization: The newly formed aniline immediately undergoes an intramolecular condensation with the adjacent carbonyl or acetal functionality, followed by dehydration to yield the final quinoline-3-carboxylate product.[7] This method's primary advantage is its operational simplicity and the ready availability of diverse o-nitrobenzaldehyde starting materials.

Method 4: Modern Palladium-Catalyzed Annulation

Contemporary organic synthesis offers highly efficient routes utilizing transition-metal catalysis. Palladium-catalyzed C-H activation and annulation reactions have emerged as a step-economical strategy.[5][9] This can involve the reaction of anilines or acrylamides with alkynes or other coupling partners.

Mechanistic Rationale: These reactions proceed through a catalytic cycle involving C-H activation.

-

C-H Activation: The palladium catalyst coordinates to the aniline derivative and facilitates the activation of an ortho C-H bond.

-

Insertion & Annulation: The coupling partner (e.g., an alkyne) inserts into the Pd-C bond.

-

Reductive Elimination: An intramolecular C-N bond formation occurs via reductive elimination, releasing the 2-quinolone product and regenerating the active palladium catalyst.[9] These methods often exhibit high functional group tolerance and provide access to complex quinolones that are difficult to prepare via classical routes.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as substrate availability, desired scale, functional group tolerance, and laboratory equipment.

| Method | Starting Materials | Key Conditions | Typical Yields | Advantages | Disadvantages |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | High Temp. (>250 °C) or MW | 60-85% | Reliable, scalable, well-established.[4] | Harsh conditions, limited to electron-rich anilines.[4] |

| Friedel-Crafts | N-Aryl Cinnamide/Enamine | Strong Acid (PPA, Tf₂O) | 70-95% | High yields, good substrate scope.[5] | Strong acids required, potential for side reactions. |

| Reductive Cyclization | o-Nitrobenzaldehyde, Acetal | Reducing Agent (SnCl₂, NiB) | 75-90% | Operationally simple, one-pot, mild conditions.[7][8] | Availability of substituted nitro precursors can be a limitation. |

| Pd-Catalyzed Annulation | Acrylamide, Aryne Precursor | Pd Catalyst, Ligand, Oxidant | 65-90% | High functional group tolerance, step-economical.[9] | Catalyst cost, ligand sensitivity, optimization required. |

Detailed Experimental Protocols

Protocol 1: Synthesis via Gould-Jacobs Reaction (Conventional Heating)

This protocol describes a classic high-temperature synthesis using a high-boiling inert solvent.[4]

Materials:

-

Aniline (1.0 eq)

-

Dimethyl 2-(ethoxymethylidene)malonate (1.1 eq)

-

Diphenyl ether (as solvent)

-

Reaction flask with reflux condenser and thermometer

-

Heating mantle

-

Hexane (for precipitation)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and dimethyl 2-(ethoxymethylidene)malonate (1.1 eq).

-

Initial Condensation: Heat the mixture to 130-140 °C for 1 hour to form the anilidomethylenemalonate intermediate, allowing the ethanol byproduct to distill off.

-

Cyclization: Add diphenyl ether to the flask to act as a high-boiling solvent. Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Isolation: After completion, allow the reaction mixture to cool to room temperature (approx. 80-100 °C).

-

Purification: While still warm, slowly add hexane to the mixture with stirring to precipitate the crude product.

-

Washing and Drying: Filter the resulting solid, wash thoroughly with cold hexane to remove the diphenyl ether, and dry under vacuum to yield the 4-hydroxy-quinoline-3-carboxylate product, which exists in tautomeric equilibrium with the desired this compound.

Caption: A generalized workflow for chemical synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several robust and reliable methods. Classical approaches like the Gould-Jacobs reaction remain valuable for their scalability and simplicity, while modern transition-metal-catalyzed methods provide unparalleled access to diverse and complex analogues with high efficiency. The choice of method is dictated by the specific needs of the research program. Future developments will likely focus on developing even milder, more sustainable (greener) catalytic systems and expanding the scope of one-pot procedures to further streamline the synthesis of this critical pharmaceutical building block.

References

- RSC Medicinal Chemistry, 2024.

-

Al-Suaily, K. A., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]

-

Al-Suaily, K. A., et al. (2023). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. [Link]

-

Al-Ostath, S. M., et al. (2023). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

- Patel, D. R., et al. (2017). Process for the preparation of quinoline-2(1h)-one derivatives.

-

Tverdokhlebov, A. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. [Link]

-

Kim, S., & Lim, C. (2020). Proposed three-component approach for 2-quinolone synthesis. ResearchGate. [Link]

-

Patel, M., & Wos, J. A. (2009). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]

-

El-Faham, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. [Link]

-

Chen, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]

-

Sae-ung, I., et al. (2013). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Al-Jaf, H. S. H. (2020). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Nogueira, T., et al. (2017). Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches? ResearchGate. [Link]

-

Török, B., et al. (2018). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules. [Link]

-

Che, C.-M., & Yu, W.-Y. (2007). Recent Advances in the Catalytic Synthesis of 4-Quinolones. Accounts of Chemical Research. [Link]

-

Wang, Y., et al. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. [Link]

-

Ramaiyan, D., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology. [Link]

-

Söderberg, B. C. G. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-Quinolone synthesis [organic-chemistry.org]

- 6. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinolone family, a class of compounds of significant interest in medicinal chemistry and materials science. The quinolone scaffold is a key pharmacophore found in numerous synthetic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity. Below is a summary of the known and predicted properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Methyl 2-oxo-1H-quinoline-3-carboxylate | [PubChem][1] |

| CAS Number | 73776-17-7 | [PubChem][1] |

| Molecular Formula | C₁₁H₉NO₃ | [PubChem][1] |

| Molecular Weight | 203.19 g/mol | [PubChem][1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Data not available for the methyl ester. The corresponding ethyl ester is a precursor in syntheses, suggesting it is a stable solid. A related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, has a melting point of 187–188 °C.[2] | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from synthetic procedures |

| XLogP3 | 1.4 | [PubChem][1] |

| Topological Polar Surface Area | 55.4 Ų | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid. The synthesis of the parent acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been reported via the hydrolysis of its ethyl ester.[3][4]

Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid

A common route to the parent carboxylic acid involves the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This reaction is typically carried out under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [3][4]

-

Dissolution: Dissolve ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable alcoholic solvent, such as ethanol.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Esterification to this compound

The carboxylic acid can then be esterified to the desired methyl ester using standard methods, such as Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: Suspend 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.

-

Reflux: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

-

Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 4-position, a broad singlet for the N-H proton, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester and the lactam, as well as signals for the aromatic and vinylic carbons of the quinoline core, and a signal for the methyl group of the ester.

-

IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching, C=O stretching of the lactam and the ester, and C=C stretching of the aromatic ring.[1]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the ester, the lactam, and the electron-deficient aromatic ring.

Hydrolysis

As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and methanol. Basic hydrolysis is generally more facile and is the reverse of the final step in its synthesis.

Amide Formation

The methyl ester can be converted to a variety of amides by reaction with primary or secondary amines. This amidation reaction is a valuable tool for creating libraries of compounds for biological screening. The reaction can be carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst.

Experimental Protocol: Amide Formation [5]

-

Reaction Mixture: Dissolve this compound and an excess of the desired amine in a suitable solvent such as methanol or DMF.

-

Heating: Heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) for several hours to days, monitoring the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

N-Alkylation

The nitrogen atom of the lactam can undergo alkylation under basic conditions. The use of a suitable base, such as sodium hydride or potassium carbonate, followed by treatment with an alkyl halide, can introduce an alkyl group at the N-1 position.[6]

Caption: Potential applications in drug discovery.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse chemical libraries for drug discovery programs. Further investigation into its physical properties, such as its precise melting point and solubility, will aid in its broader application in research and development. The established biological activities of related compounds underscore the importance of this scaffold and encourage further exploration of its therapeutic potential.

References

1. Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033. [Link] 2. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 277384, this compound. Retrieved from [Link] 3. Fathalla, W., & Pazdera, P. (2017). Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-amino)alkanamido] alkanoate. Arkivoc, 2017(4), 158-173. [Link] 4. Bouattour, C., et al. (2020). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistrySelect, 5(42), 13237-13244. [Link] 5. Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6529. [Link] 6. PubChem. (n.d.). This compound. Retrieved from [Link] 7. Al-Salahi, R., et al. (2022). Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and their anticancer activity. ResearchGate. [Link] 8. Alzweiri, M., et al. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1448-1460. [Link]

Sources

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, synthesis, reactivity, and its role as a privileged scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is methyl 2-oxo-1H-quinoline-3-carboxylate .[1] The structure consists of a bicyclic quinolinone core, which is a fusion of a benzene ring and a pyridin-2-one ring. A methyl carboxylate group is attached at the 3-position of this heterocyclic system. The presence of the "1,2-dihydro" or "1H" designation indicates the saturation of the nitrogen and the adjacent carbonyl-bearing carbon atom in the pyridinone ring, which exists in a tautomeric equilibrium with its 2-hydroxyquinoline form. However, the 2-quinolone form is the predominant tautomer in both non-aqueous and solid states.[2]

The canonical structure is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| CAS Number | 73776-17-7 | PubChem[1] |

| Appearance | White to off-white solid | (Typical for similar compounds) |

| Melting Point | Not explicitly stated, but related compounds have melting points in the range of 180-290°C | [3][4][5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Inferred from related structures) |

| XLogP3 | 1.4 | PubChem[1] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the proton at the 4-position of the quinolinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbonyl carbon of the quinolinone ring, and distinct signals for the aromatic and heterocyclic carbons.[3]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide and the ester, and C=C stretching of the aromatic rings.[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Insights

The synthesis of the 2-oxo-1,2-dihydroquinoline scaffold is a well-established area of organic chemistry, with several reliable methods available.

Established Synthetic Protocols

A common and effective method for the synthesis of the core structure involves the condensation of an appropriate aniline derivative with a malonic ester derivative, followed by cyclization.

Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol describes a general procedure that can be adapted for the synthesis of the methyl ester.

Materials:

-

2-Aminobenzaldehyde

-

Diethyl malonate

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of 2-aminobenzaldehyde in ethanol, add diethyl malonate.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

The corresponding methyl ester can be synthesized by using dimethyl malonate instead of diethyl malonate.

Mechanistic Pathway

The synthesis proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Derivatization

The 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold offers multiple sites for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.

Reactivity of the Quinolinone Core

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions to introduce various substituents.

-

Electrophilic Aromatic Substitution: The benzene ring of the quinolinone system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the 6- and 8-positions.

Manipulation of the Ester Group

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid serves as a key intermediate for further modifications.[7][8]

-

Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides.[6]

Caption: Derivatization workflow for generating diverse chemical entities.

Applications in Drug Discovery and Development

The quinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5][9][10]

Biologically Active Derivatives

Derivatives of this compound have demonstrated a broad range of pharmacological activities:

-

Anticancer Agents: Many quinolinone derivatives have shown potent anticancer activity by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as VEGFR and PDGFR.[2][5] The carboxamide derivatives, in particular, have been explored for the treatment of esophageal squamous cell carcinoma.[11]

-

Antiviral Activity: Certain derivatives have been investigated as potential inhibitors of Hepatitis B Virus (HBV) replication.[3][12]

-

Antibacterial Agents: The 2-oxo-1,2-dihydroquinoline core has been utilized in the design of DNA gyrase inhibitors, which are a class of antibacterial agents.[6]

-

Antimalarial and Anti-inflammatory Activity: The versatility of the quinolinone scaffold has led to its investigation in the context of various other diseases, including malaria and inflammatory conditions.[7]

The diverse biological activities highlight the importance of this compound as a foundational building block in the quest for new and effective medicines.

Conclusion and Future Perspectives

This compound is a molecule of considerable importance in the field of medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it an attractive starting point for drug discovery programs. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets, as well as the exploration of new therapeutic applications for this privileged scaffold. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the development of next-generation therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Hranjec, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3185. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Pharmaceuticals, 15(7), 863. Retrieved from [Link]

-

Hranjec, M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(19), 3501. Retrieved from [Link]

-

Rojas-Le-Fort, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

-

Rojas-Le-Fort, M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]

-

Hranjec, M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. National Institutes of Health. Retrieved from [Link]

-

da Silva, A. C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Retrieved from [Link]

-

Oon, T. H., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. National Institutes of Health. Retrieved from [Link]

-

da Silva, A. C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (C11H11NO3). Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate. Retrieved from [Link]

-

Li, Y., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. Retrieved from [Link]

-

da Silva, A. C., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubMed. Retrieved from [Link]

Sources

- 1. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinolinone Core: A Journey from 19th Century Synthesis to Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinolinone scaffold, a bicyclic heterocycle composed of a fused benzene and pyridinone ring, stands as a testament to the enduring power of fundamental organic chemistry in shaping modern medicine. From its early synthetic origins in the late 19th century to its current status as a "privileged scaffold" in drug discovery, the quinolinone core is at the heart of a remarkable array of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the discovery and history of quinolinone compounds. We will journey from the foundational classical syntheses that first unlocked this chemical space to the serendipitous discovery of its antibacterial prowess and the subsequent rational design of potent therapeutics. By delving into the causality behind experimental choices, examining detailed synthetic protocols, and dissecting structure-activity relationships, this guide aims to provide not just a historical account, but a practical and insightful resource for those working to harness the immense potential of the quinolinone core.

The Dawn of a Scaffold: Early Discoveries and Foundational Syntheses

The story of the quinolinone ring is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar in 1834.[2] The latter half of the 19th century was a period of intense investigation into the synthesis of these novel heterocyclic systems, driven by the burgeoning dye industry and the study of natural alkaloids. It was during this era that the foundational methods for constructing the quinolinone core were established, reactions that remain relevant to this day. A critical concept to grasp is the tautomeric relationship between hydroxyquinolines and quinolones; while often depicted in the enol (hydroxyquinoline) form, the keto (quinolinone) form frequently predominates and is the key to the scaffold's rich pharmacology.[3]

The Conrad-Limpach Synthesis (1887)

Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[4] The elegance of this synthesis lies in its temperature-dependent regioselectivity, a classic example of kinetic versus thermodynamic control.

Causality and Mechanistic Insight: The reaction proceeds in two key stages. The initial step is the formation of an enamine (a β-aminoacrylate) via attack of the aniline nitrogen on the keto group of the β-ketoester. This is the kinetically favored product, formed at lower temperatures (e.g., room temperature).[4] To achieve the desired 4-quinolinone, this intermediate must be heated to high temperatures (typically around 250 °C), often in a high-boiling inert solvent like mineral oil or diphenyl ether, to induce a thermal cyclization via an electrocyclic ring closing, which is the rate-determining step.[3][5] This high-energy barrier is necessary to overcome the aromaticity of the aniline ring during the cyclization. Subsequent tautomerization yields the stable 4-hydroxyquinoline, which exists in equilibrium with the 4-quinolinone form.[3]

Conversely, if the initial reaction is carried out at higher temperatures (e.g., >100 °C), the thermodynamically favored product is the β-ketoanilide, formed by attack at the ester carbonyl. Cyclization of this intermediate, typically under acidic conditions (the Knorr variation), leads to the formation of 2-quinolinones.[6]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [6][7]

-

Step 1: Formation of the Enamine Intermediate.

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of the aniline and the β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, allow the reaction to cool.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

-

-

Step 2: Thermal Cyclization.

-

In a separate flask, heat a high-boiling inert solvent (e.g., diphenyl ether or mineral oil) to 250 °C.

-

Slowly add the enamine intermediate from Step 1 to the hot solvent.

-

Maintain the temperature for a specified period (e.g., 30 minutes to 2 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Allow the mixture to cool to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

// Nodes Aniline [label="Aniline", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Ketoester [label="β-Ketoester", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Intermediate1 [label="Tetrahedral\nIntermediate", color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; SchiffBase [label="Schiff Base\n(Enamine)", color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; Cyclized [label="Cyclized Intermediate", color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; Product [label="4-Hydroxyquinoline\n(4-Quinolone Tautomer)", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];

// Edges Aniline -> Intermediate1 [label="Nucleophilic Attack\n(Low Temp)"]; Ketoester -> Intermediate1; Intermediate1 -> SchiffBase [label="- H₂O"]; SchiffBase -> Cyclized [label="Heat (~250 °C)\nElectrocyclic Ring Closing"]; Cyclized -> Product [label="- ROH\n(Tautomerization)"]; } .enddot Caption: Mechanism of the Conrad-Limpach synthesis of 4-quinolinones.

The Camps Cyclization (1899)

The Camps cyclization provides a route to both 2- and 4-hydroxyquinolines from o-acylaminoacetophenones using a base.[7] The choice of product is highly dependent on the structure of the starting material and the reaction conditions, specifically the base employed.

Causality and Mechanistic Insight: The reaction proceeds via an intramolecular condensation. The base abstracts a proton to form an enolate. The regioselectivity depends on which proton is abstracted. A strong base (like NaOH) will preferentially deprotonate the α-position of the ketone, leading to an intramolecular aldol condensation with the amide carbonyl, forming a 2-aryl-4-quinolinone.[7] Conversely, a weaker base (like Cs₂CO₃) may favor deprotonation at the γ-position of the amide, resulting in the formation of a 4-methyl-3-vinylquinolin-2-one.[7] This demonstrates the critical role of the base in directing the cyclization pathway.

Experimental Protocol: Buchwald's Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [7]

This modern adaptation of the Camps cyclization allows for the rapid synthesis of 2-aryl-4-quinolones.

-

Step 1: Copper-Catalyzed Amidation.

-

To an oven-dried, resealable Schlenk tube, add CuI (5 mol %), the o-halogenoacetophenone (1.0 equiv), the primary amide (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed dioxane via syringe.

-

Seal the tube and heat the mixture at 110 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the resulting N-(2-acylaryl)amide by flash column chromatography.

-

-

Step 2: Base-Mediated Camps Cyclization.

-

Dissolve the purified N-(2-acylaryl)amide from Step 1 in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of a strong base (e.g., 5 M NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., 1 M HCl).

-

Collect the precipitated product by filtration, wash with water, and dry to afford the 2-aryl-4-quinolinone.

-

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and versatile method for preparing substituted quinolines (and by extension, quinolinones) by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9]

Causality and Mechanistic Insight: This reaction can be catalyzed by either acid or base and typically proceeds through an initial aldol condensation between the two carbonyl-containing starting materials.[10][11] This is followed by cyclization and dehydration, where the amino group attacks the newly formed carbonyl (or its enol/enolate), leading to the formation of the quinoline ring. An alternative pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the second component, followed by an intramolecular aldol condensation. The choice of catalyst can influence the reaction rate and yield, with modern variations employing Lewis acids, solid-supported catalysts, or even green catalysts like graphene oxide to improve efficiency and environmental friendliness.[10][12]

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Friedländer Synthesis [9]

-

In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and p-toluenesulfonic acid (20 mol %).

-

Heat the mixture under solvent-free conditions at 120 °C for the appropriate time (typically 15-60 minutes), monitoring the reaction progress by TLC.

-

After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ to quench the reaction.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired quinoline derivative.

The Pharmacological Awakening: From Antibacterial Discovery to Rational Drug Design

For decades after their initial synthesis, quinolinones remained largely a chemical curiosity. Their explosive entry into the world of medicine was a result of serendipity, followed by decades of intensive and brilliant medicinal chemistry.

The Birth of Quinolone Antibacterials: Nalidixic Acid

The history of quinolone antibiotics began in 1962 when George Lesher and colleagues at the Sterling-Winthrop Research Institute isolated a byproduct during the synthesis of the antimalarial drug chloroquine. This byproduct, a 1,8-naphthyridine derivative, was identified as nalidixic acid and was found to possess antibacterial activity, primarily against Gram-negative bacteria.[5][13] This discovery marked a turning point, demonstrating that the simple quinolone (or in this case, naphthyridone) core could serve as a pharmacophore for antibacterial agents.

The Fluoroquinolone Revolution: A Masterclass in Structure-Activity Relationships (SAR)

Nalidixic acid's utility was limited by its narrow spectrum of activity and the rapid development of bacterial resistance. This spurred a massive effort to synthesize and test thousands of analogues, leading to the "fluoroquinolone" revolution.[14] The key breakthrough was the addition of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically increased the potency of the compounds by enhancing their binding to the target enzyme, DNA gyrase, and improving their penetration into bacterial cells.[15]

Further SAR studies identified other critical positions on the scaffold:

-

N-1 Position: A small alkyl or cyclopropyl group was found to be optimal for potent activity. The cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[14]

-

C-7 Position: The introduction of a piperazine ring (or other cyclic amines) at this position dramatically broadened the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa.

-

C-8 Position: Substitution with a fluorine or chlorine atom can enhance activity against anaerobic bacteria.[14]

These systematic modifications transformed the quinolone scaffold from a narrow-spectrum urinary tract antiseptic into a class of broad-spectrum, orally bioavailable antibiotics that became mainstays of clinical practice.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Representative Fluoroquinolones

| Compound | E. coli | K. pneumoniae | P. aeruginosa | S. aureus |

| Norfloxacin | 1.96 | 3.92 | 3.92 | - |

| Ciprofloxacin | 0.015 | 0.06 | 0.25 | 0.5 |

| Levofloxacin | 0.03 | 0.12 | 1.0 | 0.5 |

| Moxifloxacin | 0.06 | 0.12 | 4.0 | 0.12 |

Data compiled from representative literature to illustrate general trends.[16]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are bactericidal agents that act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][17] These enzymes are type II topoisomerases that manage the topology of DNA, which is crucial for replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Quinolones function as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[8] This trapped complex physically obstructs the movement of the DNA replication machinery, leading to a halt in DNA synthesis and ultimately triggering pathways that lead to cell death. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[18]

Beyond Bacteria: The Quinolinone Scaffold in Modern Drug Discovery

The success of fluoroquinolones highlighted the drug-like properties of the quinolinone scaffold, prompting its exploration in numerous other therapeutic areas. It has proven to be a remarkably versatile template for designing inhibitors of various enzymes and receptors.

Anticancer Agents: Targeting Key Oncogenic Pathways

A significant number of modern anticancer drugs are built upon the quinolinone core. These agents typically function as inhibitors of protein kinases, enzymes that play a central role in the signaling pathways that control cell growth, proliferation, and survival.

-

Bosutinib (Bosulif®): An approved treatment for chronic myeloid leukemia (CML), bosutinib is a dual inhibitor of the Bcr-Abl and Src family tyrosine kinases.[19][20] The Bcr-Abl fusion protein is the hallmark of CML and drives the uncontrolled proliferation of cancer cells. By binding to the ATP-binding site of these kinases, bosutinib blocks their activity and induces apoptosis in leukemic cells.[10]

-

Lenvatinib (Lenvima®): This multi-kinase inhibitor is used to treat various cancers, including thyroid, renal, and hepatocellular carcinomas.[12] Lenvatinib targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases involved in angiogenesis and tumor growth.[21][22] By inhibiting these pathways, it effectively cuts off the tumor's blood supply and slows its progression.

The anticancer potential of quinolinones is not limited to kinase inhibition. Derivatives have been shown to inhibit eukaryotic topoisomerase II, arrest the cell cycle, and induce apoptosis through various mechanisms.[9][23]

Table 2: IC₅₀ Values of Representative Quinolinone-Based Anticancer Agents

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Bosutinib | K562 (CML) | 0.04 | Bcr-Abl/Src Kinase Inhibitor |

| Lenvatinib | HUVEC (Endothelial) | 0.004 | Multi-Kinase (VEGFR) Inhibitor |

| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | Antiproliferative |

| Phenylsulfonylurea 7 | HepG-2 (Liver) | 2.71 | PI3K/mTOR Inhibitor |

| Quinoline-Sulfonamide 3j | MCF-7 (Breast) | - (82.9% inhibition) | Antiproliferative |

Data compiled from representative literature.[24]

Expanding the Therapeutic Frontier

The versatility of the quinolinone scaffold is continually being demonstrated in new therapeutic contexts:

-

Neuroprotection: Certain quinolinone derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms often involve a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting activities, such as the inhibition of acetylcholinesterase or monoamine oxidase.[2][20][25][26]

-

Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), quinoline-based compounds have been developed as potent anti-inflammatory agents.[21]

-

Antiviral Activity: The ability of quinolones to interact with nucleic acids and associated enzymes has led to their investigation as antiviral agents. Derivatives have shown activity against a range of viruses, including HIV, dengue virus, and coronaviruses, often by inhibiting viral replication at the transcriptional level.[3][15][22][27][28]

The Modern Synthetic Toolkit: Innovations in Quinolinone Construction

While the classical syntheses remain valuable, modern organic chemistry has introduced a host of new methods for constructing the quinolinone core that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

-

Catalytic and Green Approaches: There is a strong emphasis on developing environmentally benign synthetic routes. This includes the use of nanocatalysts, solid acid catalysts, and green solvents like water or ethanol.[23][29] For instance, the Friedländer synthesis has been adapted to use recyclable catalysts like graphene oxide or Nafion under microwave irradiation, significantly reducing reaction times and waste.[12][30]

-

One-Pot and Multicomponent Reactions: These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. One-pot syntheses of functionalized quinolinones have been developed using metal-free, oxonium ion-driven processes or transition metal-catalyzed cascades, allowing for the rapid assembly of complex molecules from simple starting materials.[14][31][32][33]

Conclusion and Future Perspectives

From its 19th-century origins in the laboratories of synthetic pioneers to its current role as a cornerstone of modern drug discovery, the quinolinone scaffold has had a remarkable journey. Its story is one of fundamental chemical principles enabling profound biological impact. The initial classical syntheses provided the tools to access this chemical space, while a combination of serendipity and meticulous structure-activity relationship studies unveiled its therapeutic potential, culminating in the life-saving fluoroquinolone antibiotics.

Today, the quinolinone core continues to demonstrate its incredible versatility, providing the foundation for targeted anticancer therapies, neuroprotective agents, and a host of other potential medicines. The future of quinolinone chemistry lies in the continued development of sustainable and efficient synthetic methods and the exploration of new biological targets. As our understanding of disease pathways deepens, the rational design of novel quinolinone derivatives will undoubtedly lead to the next generation of innovative therapeutics, ensuring the enduring legacy of this privileged scaffold for years to come.

References

-

Antiviral properties of quinolone-based drugs. (n.d.). PubMed. [Link]

-

Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (n.d.). PubMed. [Link]

-

Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (n.d.). Bentham Science. [Link]

-

Bosutinib. (n.d.). Wikipedia. [Link]

-

Mechanism of Action (MOA) of LENVIMA® (lenvatinib). (n.d.). LENVIMA (lenvatinib). [Link]

-

Facile One-Pot Friedlander Synthesis of Functionalized Quinolines Using Graphene Oxide Carbocatalyst. (n.d.). PubMed. [Link]

-

Antiviral Properties of Quinolone-based Drugs. (2001). ResearchGate. [Link]

-

One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. (2023). IITBombay. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). National Institutes of Health. [Link]

-

Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. (2019). Ingenta Connect. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (n.d.). PubMed. [Link]

-

Quinolones: structure-activity relationships and future predictions. (n.d.). Microbiology Society. [Link]

-

DNA Gyrase, Topoisomerase IV, and the 4Quinolones. (2025). ResearchGate. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. [Link]

-

Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (2022). American Chemical Society. [Link]

-

Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Scientific Reports. [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

-

Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed Central. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). PubMed Central. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PubMed Central. [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. [Link]

-

Recent Advances in the Catalytic Synthesis of 4-Quinolones. (n.d.). ResearchGate. [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Quinolones: Structure-activity relationships and future predictions. (2025). ResearchGate. [Link]

-

The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PubMed Central. [Link]

-

Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

-

2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]

-

The SAR of 4‐quinolone derivatives. SAR, structure–activity relationship. (n.d.). ResearchGate. [Link]

-

Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). National Institutes of Health. [Link]

-

Structure-activity relationships of the fluoroquinolones. (n.d.). PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

- 19. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 20. benchchem.com [benchchem.com]

- 21. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]

- 32. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines...: Ingenta Connect [ingentaconnect.com]

- 33. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its emerging applications, particularly in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a quinolinone derivative with the chemical formula C₁₁H₉NO₃. Its structure features a fused benzene and a 2-pyridone ring, with a methyl carboxylate group at the 3-position.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 73776-17-7 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| IUPAC Name | methyl 2-oxo-1H-quinoline-3-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2NC1=O | [1] |

| InChIKey | JJPRBJSNMKCUQV-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies, primarily revolving around the construction of the quinolinone core followed by esterification, or a direct cyclization incorporating the methyl ester moiety. A common and logical pathway involves the synthesis of the corresponding carboxylic acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then esterified.

Synthesis of the Carboxylic Acid Precursor

A prevalent method for the synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid precursor involves the condensation of an aniline derivative with a malonic acid derivative. A plausible synthetic scheme is outlined below.[2]

Caption: Synthetic workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

The initial step is a Knoevenagel-Doebner condensation between 2-aminobenzaldehyde and diethyl malonate, catalyzed by a base such as piperidine. This reaction forms the quinolinone ring system and incorporates the ethyl carboxylate group. The subsequent step is the saponification of the resulting ethyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification.

Esterification to this compound

The final step is a classic Fischer esterification of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Experimental Protocol: Fischer Esterification

-

Dissolution: Suspend 1 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹³C NMR | Expected signals include those for the methyl ester carbon (~52 ppm), the carbonyl carbon of the ester (~165 ppm), the amide carbonyl carbon (~162 ppm), and aromatic carbons in the range of 115-140 ppm.[1] |

| ¹H NMR | A singlet for the methyl ester protons (~3.9 ppm), a singlet for the proton at the 4-position of the quinolinone ring (~8.5 ppm), and multiplets for the aromatic protons of the fused benzene ring (7.2-7.8 ppm) are anticipated. The N-H proton of the amide will appear as a broad singlet at a downfield chemical shift. |

| FTIR (KBr) | Characteristic absorption bands are expected for the N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=C stretching of the aromatic rings (~1600 cm⁻¹).[1] |

Applications in Drug Discovery

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[3] Derivatives of this core have shown promise as anticancer, antibacterial, and antiviral agents.

Anticancer Potential

Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity. For instance, certain derivatives have shown potent activity against the MCF-7 breast cancer cell line.[2][4] The planar nature of the quinolinone ring allows for effective intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.

Antimicrobial Activity

The 2-oxo-1,2-dihydroquinoline framework is a key component in a variety of antimicrobial agents. For example, piperazinyl-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized and shown to exhibit promising antimicrobial activity.[5] Molecular docking studies suggest that these compounds may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus, a crucial enzyme in the biosynthesis of the virulence factor staphyloxanthin.[5]

Antiviral Research

Research into thio-analogs of this scaffold has revealed potential antiviral applications. Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives have been investigated as inhibitors of Hepatitis B Virus (HBV) replication.[6][7]

A Logical Workflow for Screening

Based on the known biological activities of the quinolinone scaffold, a logical workflow for screening new derivatives, including this compound, can be proposed.

Caption: A proposed screening cascade for novel quinolinone derivatives.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical profile. Its synthesis is achievable through established organic chemistry methodologies. The broader family of quinolinone derivatives exhibits a remarkable range of biological activities, making this compound and its analogs attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

-

Al-Ostath, A. et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4967. Available at: [Link]

-

Desai, N. C. et al. (2016). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 21(11), 1478. Available at: [Link]

-

Al-Ostath, A. et al. (2021). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... ResearchGate. Available at: [Link]

-

Sheshko, V. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sheshko, V. et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(18), 3369. Available at: [Link]

-

Karageorgis, G. et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(23), 8206. Available at: [Link]

-

Nagarapu, L. et al. (2018). A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 28(9), 1544-1550. Available at: [Link]

-

Sheshko, V. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed. Available at: [Link]

Sources

- 1. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The 2-oxo-1,2-dihydroquinoline, commonly known as the carbostyril or 2-quinolone scaffold, is a prominent heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile framework for designing molecules with a wide array of biological activities. This guide provides a detailed technical overview of a key derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes with mechanistic rationale, and the broader significance of the 2-oxoquinoline core in modern therapeutic research.

Core Molecular Properties and Identifiers

Precise identification and characterization are foundational to any chemical research. This compound is a well-defined chemical entity with established physical and chemical properties. These core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [2][3][4] |

| Exact Mass | 203.058243149 Da | [2] |